3,3-Bis(trifluoromethyl)cyclobutan-1-amine
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Overview
Description
3,3-Bis(trifluoromethyl)cyclobutan-1-amine is a fluorinated organic compound characterized by its unique structural features, including a cyclobutane ring substituted with two trifluoromethyl groups and an amine group. This compound is primarily used in scientific research and industrial applications due to its distinctive chemical properties.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3,3-Bis(trifluoromethyl)cyclobutan-1-amine typically involves multiple steps, starting with the formation of the cyclobutane ring followed by the introduction of trifluoromethyl groups and the amine group. Common synthetic routes include:
Halogenation and Substitution Reactions: Starting with a suitable cyclobutane precursor, halogenation reactions introduce halogen atoms, which are subsequently substituted with trifluoromethyl groups using reagents like trifluoromethyl anions.
Amination Reactions:
Industrial Production Methods: Industrial production of this compound involves scaling up the laboratory synthesis methods, ensuring high purity and yield. Advanced techniques such as continuous flow chemistry and automated synthesis platforms are employed to enhance efficiency and safety.
Chemical Reactions Analysis
Types of Reactions: 3,3-Bis(trifluoromethyl)cyclobutan-1-amine undergoes various chemical reactions, including:
Oxidation: The amine group can be oxidized to form nitro compounds or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into its corresponding amine derivatives.
Substitution Reactions: The trifluoromethyl groups can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution Reactions: Nucleophiles like alkyl halides and amines are used, often in the presence of a base.
Major Products Formed:
Oxidation Products: Nitro derivatives, hydroxylamines, and other oxidized forms.
Reduction Products: Reduced amines and amides.
Substitution Products: Various alkylated and aminated derivatives.
Scientific Research Applications
3,3-Bis(trifluoromethyl)cyclobutan-1-amine finds applications in various fields:
Chemistry: Used as a building block in organic synthesis, particularly in the development of fluorinated compounds.
Biology: Investigated for its potential biological activity, including enzyme inhibition and receptor binding studies.
Medicine: Explored for its therapeutic potential in drug discovery, especially in the design of new pharmaceuticals.
Industry: Utilized in the production of specialty chemicals and materials with enhanced properties due to the presence of fluorine atoms.
Mechanism of Action
The mechanism by which 3,3-Bis(trifluoromethyl)cyclobutan-1-amine exerts its effects depends on its specific application. In drug discovery, it may interact with molecular targets such as enzymes or receptors, modulating their activity through binding interactions. The fluorine atoms can enhance binding affinity and selectivity, leading to improved pharmacological properties.
Comparison with Similar Compounds
3,3-Bis(trifluoromethyl)cyclobutan-1-amine is unique due to its structural features and fluorinated nature. Similar compounds include:
3,3-Bis(trifluoromethyl)cyclopropane: A related cycloalkane with a smaller ring size.
3,3,3-Trifluoropropylamine: A simpler fluorinated amine with a linear structure.
Trifluoromethylcyclohexylamine: Another cycloalkane derivative with a different ring size and substitution pattern.
These compounds share the presence of fluorine atoms but differ in their ring structures and functional groups, leading to variations in their chemical properties and applications.
Properties
IUPAC Name |
3,3-bis(trifluoromethyl)cyclobutan-1-amine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H7F6N/c7-5(8,9)4(6(10,11)12)1-3(13)2-4/h3H,1-2,13H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
QUTPPDWWJFTGSW-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC1(C(F)(F)F)C(F)(F)F)N |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H7F6N |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
207.12 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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